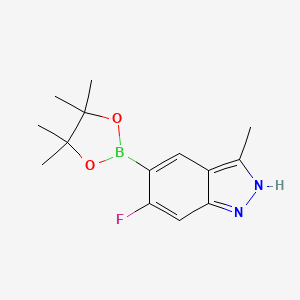
6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole
Descripción general
Descripción
6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole, abbreviated as 6F-M5-TMDI, is an indazole-based compound that has recently been investigated for its potential applications in various scientific fields. 6F-M5-TMDI is a small molecule that can be easily synthesized in the laboratory, and it has been studied for its ability to interact with a variety of biological targets. This compound has been found to have a range of biochemical and physiological effects, and its potential applications in scientific research are being explored.
Aplicaciones Científicas De Investigación
6F-M5-TMDI has been studied for its potential applications in various scientific fields. This compound has been found to interact with a variety of biological targets, and it has been used to study the structure and function of proteins and enzymes. In addition, 6F-M5-TMDI has been used to study the effects of drugs on the human body, as well as to study the properties of materials. This compound has also been used to study the effects of environmental pollutants, and it has been used to study the effects of radiation on cells and tissues.
Mecanismo De Acción
The mechanism of action of 6F-M5-TMDI is not yet fully understood. However, it is believed that this compound interacts with a variety of biological targets, including proteins and enzymes. It is believed that this compound binds to these targets and modulates their activity, resulting in a range of biochemical and physiological effects.
Biochemical and Physiological Effects
6F-M5-TMDI has been found to have a range of biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes, such as proteases and phosphatases, and it has been found to modulate the activity of proteins, such as G-proteins and ion channels. In addition, 6F-M5-TMDI has been found to affect the expression of genes, and it has been found to modulate the activity of receptors, such as opioid receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6F-M5-TMDI in laboratory experiments has a number of advantages. This compound is easy to synthesize and is relatively inexpensive, making it an ideal compound for use in scientific research. In addition, 6F-M5-TMDI has been found to interact with a variety of biological targets, making it a useful tool for studying the structure and function of proteins and enzymes. However, the use of this compound in laboratory experiments also has some limitations. This compound is a small molecule, and it can be difficult to accurately measure its concentration in solution. In addition, 6F-M5-TMDI has been found to have a range of biochemical and physiological effects, and it can be difficult to control the effects of this compound in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for 6F-M5-TMDI research. The ability of this compound to interact with a variety of biological targets could be further explored, as this could lead to the development of new drugs and therapies. In addition, the biochemical and physiological effects of 6F-M5-TMDI could be further studied, as this could lead to a better understanding of the mechanisms of action of this compound. Finally, the use of 6F-M5-TMDI in laboratory experiments could be further explored, as this could lead to the development of new and more accurate methods of measuring the concentration of this compound in solution.
Propiedades
IUPAC Name |
6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFN2O2/c1-8-9-6-10(11(16)7-12(9)18-17-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNIGJGWROAJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699628 | |
| Record name | 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864773-67-1 | |
| Record name | 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)

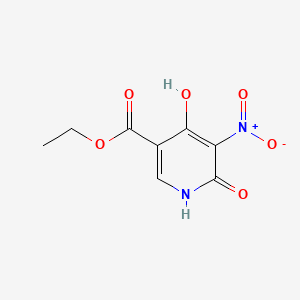
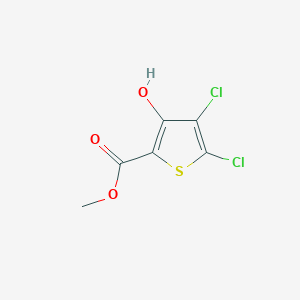
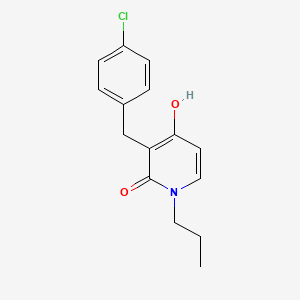


![Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395606.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395607.png)
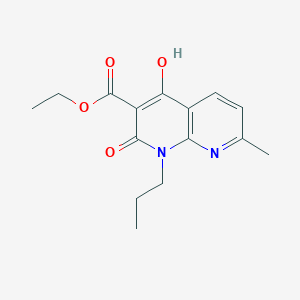
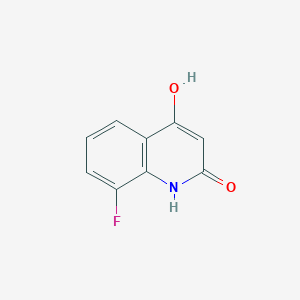

![Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395618.png)
![Ethyl 5-hydroxy-8-isopropyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395620.png)
